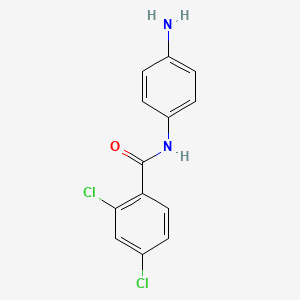

N-(4-Aminophenyl)-2,4-dichlorobenzamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to N-(4-aminophenyl)-2,4-dichlorobenzamide involves complex reactions highlighting the intricacies of organic synthesis. For instance, a series of benzamides, including 2-substituted 4-amino derivatives, were prepared to evaluate their gastrokinetic activity, showcasing the methodological approach towards synthesizing functionally diverse benzamide compounds (Kato et al., 1992). Similarly, other research efforts have focused on synthesizing N-phenyl and N-methylphenyl dichloroacetamide derivatives, providing a foundation for understanding the synthesis mechanisms of complex amide molecules (Arjunan et al., 2009).

Molecular Structure Analysis

Studies have also delved into the crystal and molecular structures of related benzamide compounds, employing techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal the compound's conformations and the impact of substituents on its structural stability and reactivity (Cabezas et al., 1988).

Chemical Reactions and Properties

Research on the chemical reactions of benzamide derivatives, including dichlorobenzamide compounds, illuminates the diverse reactivity patterns of these molecules. For example, the formation of 2-arylbenzothiazoles from α,N-diarylnitrones and reactions with phenylphosphonothioic dichloride depict the compounds' ability to undergo complex transformations, potentially leading to novel chemical entities with unique properties (Yoshifuji et al., 1982).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility and crystal structure, are crucial for their practical applications. Detailed studies on the crystallography of dichlorobenzamide compounds provide insights into their solid-state behavior and molecular interactions, which are essential for designing materials with desired physical characteristics (Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of benzamide derivatives. Investigations into the conducting properties of related polymers and the bioactivity of specific benzamide compounds underscore the versatility and significance of these chemical entities in materials science and medicinal chemistry (Guay et al., 1988).

Wissenschaftliche Forschungsanwendungen

Kohlenmonoxid-Sensorik

Forschungen haben gezeigt, dass Verbindungen, die dem N-(4-Aminophenyl)-2,4-dichlorobenzamid ähnlich sind, bei der Entwicklung von Kohlenmonoxidsensoren eingesetzt werden können. Diese Sensoren nutzen die elektronische Delokalisierung in der Struktur der Verbindung, um CO-Gas mit hoher Empfindlichkeit zu detektieren .

Nichtlineare optische Materialien

Die Struktur der Verbindung legt nahe, dass sie Anwendungen bei der Herstellung von nichtlinearen optischen Materialien haben könnte. Diese Materialien sind für verschiedene photonische Anwendungen, einschließlich Lasertechnologie und optischer Datenverarbeitung, von entscheidender Bedeutung .

Hemmung der DNA-Methylierung

Ähnliche Verbindungen wurden als Inhibitoren der DNA-Methyltransferase identifiziert, einem Enzym, das an der Genexpression beteiligt ist. This compound könnte potenzielle Anwendungen in epigenetischen Studien und als Werkzeug in der Krebsforschung haben .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(4-aminophenyl)-2,4-dichlorobenzamide is a synthetic compound with potential biological activity. Similar compounds have been reported to interact with dna methyltransferase (dnmt) 1, 3a, and 3b . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and cellular function.

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in cellular function . For instance, some compounds can perturb the cell membrane and interact intracellularly, possibly binding with DNA . This interaction can lead to changes in gene expression and cellular function.

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to dna methylation . DNA methylation is a key process in gene expression and cellular function, and alterations in this pathway can have significant downstream effects.

Result of Action

Similar compounds have been reported to have antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria . Additionally, compounds that interact with DNA methyltransferases can alter gene expression, which can have various cellular effects.

Eigenschaften

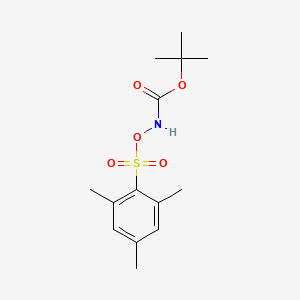

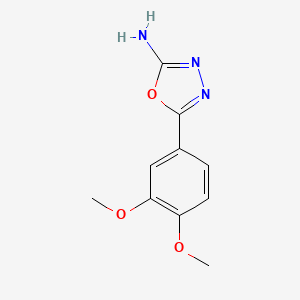

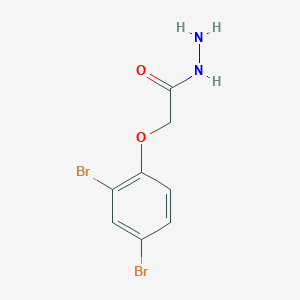

IUPAC Name |

N-(4-aminophenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHQBECHISXXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278832 | |

| Record name | N-(4-Aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293737-94-7 | |

| Record name | N-(4-Aminophenyl)-2,4-dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)